molecular formula C20H26N2O2 B1438355 N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020054-81-2

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No. B1438355
M. Wt: 326.4 g/mol
InChI Key: CNJFMQXZESMEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is often referred to as “5A2MP” and has been found to have a range of biochemical and physiological effects. It is also used in laboratory experiments to study its properties and potential applications.

Mechanism Of Action

The mechanism of action of 5A2MP is not yet fully understood. However, it is believed to act through the inhibition of certain enzymes involved in the regulation of gene expression. It is also thought to interfere with the activity of certain proteins involved in cell signaling pathways.

Biochemical And Physiological Effects

5A2MP has been found to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines and reduce inflammation. It has also been found to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

The advantages of using 5A2MP in laboratory experiments include its relatively simple synthesis, its wide range of biochemical and physiological effects, and its ability to act through different mechanisms. The limitations of using this compound in laboratory experiments include its potential toxicity and the fact that its mechanism of action is still not fully understood.

Future Directions

The potential future directions for the use of 5A2MP include further studies on its mechanism of action and its potential applications in drug development. Additionally, further research could be done on its effects on cell signaling pathways and gene expression. Other potential future directions include studies on the effects of 5A2MP on the immune system and its potential use as an anti-inflammatory agent. Finally, further studies could be done on the potential toxicity of this compound and its potential use as an antimicrobial agent.

Scientific Research Applications

5A2MP has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and antifungal properties, making it a promising compound for the development of new drugs. It has also been used in the study of cell signaling pathways and the regulation of gene expression.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(3,4)15-7-10-17(11-8-15)24-13-19(23)22-18-12-16(21)9-6-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJFMQXZESMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 5
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 6
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.